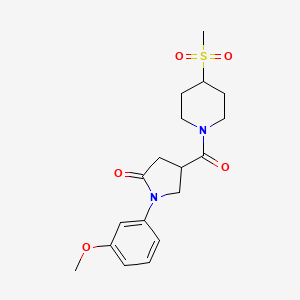

![molecular formula C16H18N4O5S B2533134 N-(苯并[d][1,3]二氧杂环-5-基)-2-((5-(羟甲基)-1-(2-(甲基氨基)-2-氧代乙基)-1H-咪唑-2-基)硫代)乙酰胺 CAS No. 921865-78-3](/img/structure/B2533134.png)

N-(苯并[d][1,3]二氧杂环-5-基)-2-((5-(羟甲基)-1-(2-(甲基氨基)-2-氧代乙基)-1H-咪唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide" is a complex organic molecule that appears to be related to a class of compounds with potential antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a derivative of benzothiazole and imidazole, which are heterocyclic compounds known for their biological activity.

Synthesis Analysis

The synthesis of related compounds involves a sequence of reactions starting with 2-aminobenzothiazole, which is then reacted with chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid to produce novel N-(benzo[d] thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives with antibacterial properties . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting with a similar benzothiazole derivative and incorporating additional functional groups such as the hydroxymethyl and methylamino groups mentioned in its name.

Molecular Structure Analysis

The molecular structure of the compound likely includes several key functional groups based on its name: a benzodioxole moiety, an imidazole ring, a thioacetamide group, and additional substituents such as hydroxymethyl and methylamino groups. These functional groups are known to influence the chemical behavior and biological activity of the molecules they are part of. The imidazole ring, in particular, is a common feature in many biologically active compounds, and its protonation state can be crucial for interaction with biological targets .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The imidazole and thioacetamide groups are likely sites for chemical reactions. The imidazole ring's nitrogen atoms can act as nucleophiles or as proton acceptors, depending on the pH and the presence of electrophiles . The thioacetamide group could be involved in nucleophilic substitution reactions or serve as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide" are not provided, related compounds have been studied for their acidity constants (pKa). The pKa values are critical for understanding the compound's behavior in biological systems, as they determine the degree of ionization at physiological pH. For similar compounds, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, with pKa values ranging from 5.91 to 8.34 for the first protonation and 3.02 to 4.72 for the second . These values suggest that the compound may also exhibit multiple protonation states, which could affect its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

科学研究应用

乙酰胺衍生物的生物学效应

肯尼迪(2001 年)回顾了乙酰胺及其衍生物的生物学效应,重点介绍了它们的商业重要性和暴露的生物学后果。这篇综述强调了不同乙酰胺化合物之间的不同生物学反应,并表明所讨论的特定乙酰胺衍生物也可能表现出独特的生物学效应,可能与药理学或毒理学背景相关 肯尼迪,2001 年。

咪唑衍生物的抗肿瘤活性

Iradyan 等人(2009 年)对咪唑衍生物(包括它们的抗肿瘤活性)的综述提供了已进行临床前测试的化合物的相关数据。该研究领域可能与了解该化合物的潜在应用相关,因为咪唑部分是其结构的一部分。咪唑衍生物对新抗肿瘤药物和研究具有各种生物学特性的化合物感兴趣 Iradyan 等人,2009 年。

在环境科学中的应用

该化合物在环境科学或生物修复中的潜在应用可以从对类似有机污染物降解和环境行为的研究中推断出来。例如,Qutob 等人(2022 年)综述的处理对乙酰氨基酚的高级氧化过程的作用,强调了了解水生环境中复杂有机化合物的归宿和转化的重要性。这可能与评估所讨论化合物的环境影响和降解途径有关 Qutob 等人,2022 年。

属性

IUPAC Name |

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-17-14(22)6-20-11(7-21)5-18-16(20)26-8-15(23)19-10-2-3-12-13(4-10)25-9-24-12/h2-5,21H,6-9H2,1H3,(H,17,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNYWXKXZXFZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

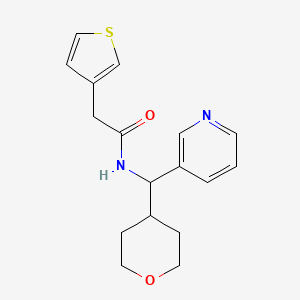

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)

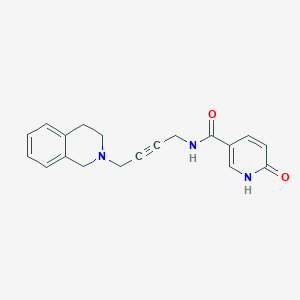

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2533053.png)

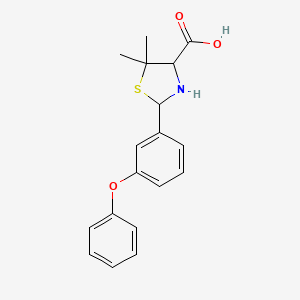

![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)

![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)

![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)